

Pharmacological Profile & Quantitative Data of Perzinfotel

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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

Cat. No.: S539064

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Perzinfotel is characterized as a potent, selective, and competitive NMDA receptor antagonist noted for its neuroprotective effects in research [1] [2]. The quantitative data from literature is summarized in the table below.

Parameter	Value / Description	Context / Assay
Mechanism of Action	Competitive NMDA receptor antagonist [1]	Binding to glutamate site
Primary Activity	Neuroprotection [1]	In vivo models of ischemia & pain [3] [4]
Binding Affinity (IC ₅₀)	30 nM [1] [2]	Glutamate site on NMDA receptor
Functional Block (IC ₅₀)	0.48 μM [1] [2]	NMDA-induced currents
Neurotoxicity Block (IC ₅₀)	1.6 μM [1] [2]	Glutamate-induced neurotoxicity
Molecular Weight	260.18 g/mol [1] [2]	-
Chemical Formula	C ₉ H ₁₃ N ₂ O ₅ P [1] [2]	-

Parameter	Value / Description	Context / Assay
CAS Number	144912-63-0 [1] [2]	-

Experimental Context & In Vivo Findings

One study evaluated **Perzinfotel** in the R6/2 transgenic mouse model of Huntington's disease (HD), a condition where NMDA receptor-mediated excitotoxicity is a key mechanism [3]. The study administered **Perzinfotel** at 10 mg/kg via subcutaneous injection twice daily. However, the report noted a significant methodological challenge: **despite this regimen, blood levels of Perzinfotel were undetectable**, suggesting issues with bioavailability or the formulation used. Consequently, the study found no benefit on survival, motor performance, or striatal volume [3]. This highlights a critical consideration for designing experiments with this compound.

Another study reported that **Perzinfotel** could prevent chemical irritant-induced thermal hypersensitivity in a rat model without producing antinociceptive effects on its own, which is consistent with its mechanism of action [4].

In Vitro Neurotoxicity Assessment Methodology

While direct protocols for **Perzinfotel** are unavailable, established in vitro methods can be applied to investigate its neuroprotective effects. A common approach involves using **microelectrode arrays (MEAs)** to assess functional changes in neuronal network activity [5].

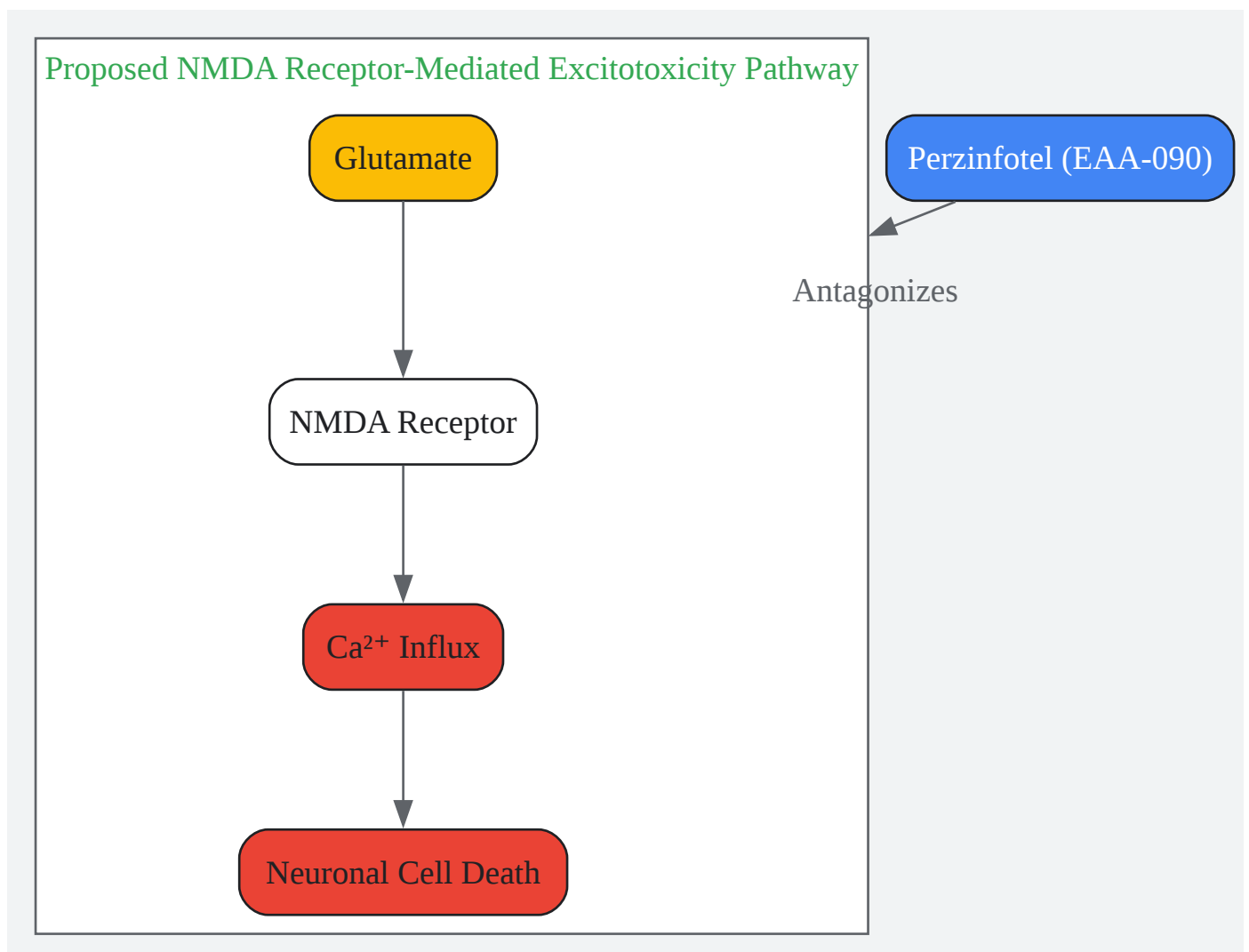
The typical workflow for an MEA-based developmental neurotoxicity assessment is as follows [5]:

- **Cell Culture:** Primary cortical neurons from postnatal rats are dissociated and plated onto MEAs pre-coated with poly-L-lysine and laminin.
- **Baseline Development:** Spontaneous electrical activity (spikes and bursts) is recorded periodically over days in vitro (DIV) to establish a normal developmental profile.
- **Chemical Exposure:** The test compound (e.g., **Perzinfotel**) is applied to the culture. A typical design would involve pre-treatment with **Perzinfotel** followed by co-exposure with a known excitotoxicant like glutamate.

- **Endpoint Measurement:** Functional activity is recorded again and compared to controls. Key endpoints include:
 - Number of active electrodes
 - Mean firing rate (spikes/sec)
 - Burst characteristics (number, duration, spikes in a burst)
- **Data Analysis:** Changes in these parameters indicate whether the compound has protected the network from the toxicant-induced functional deficit.

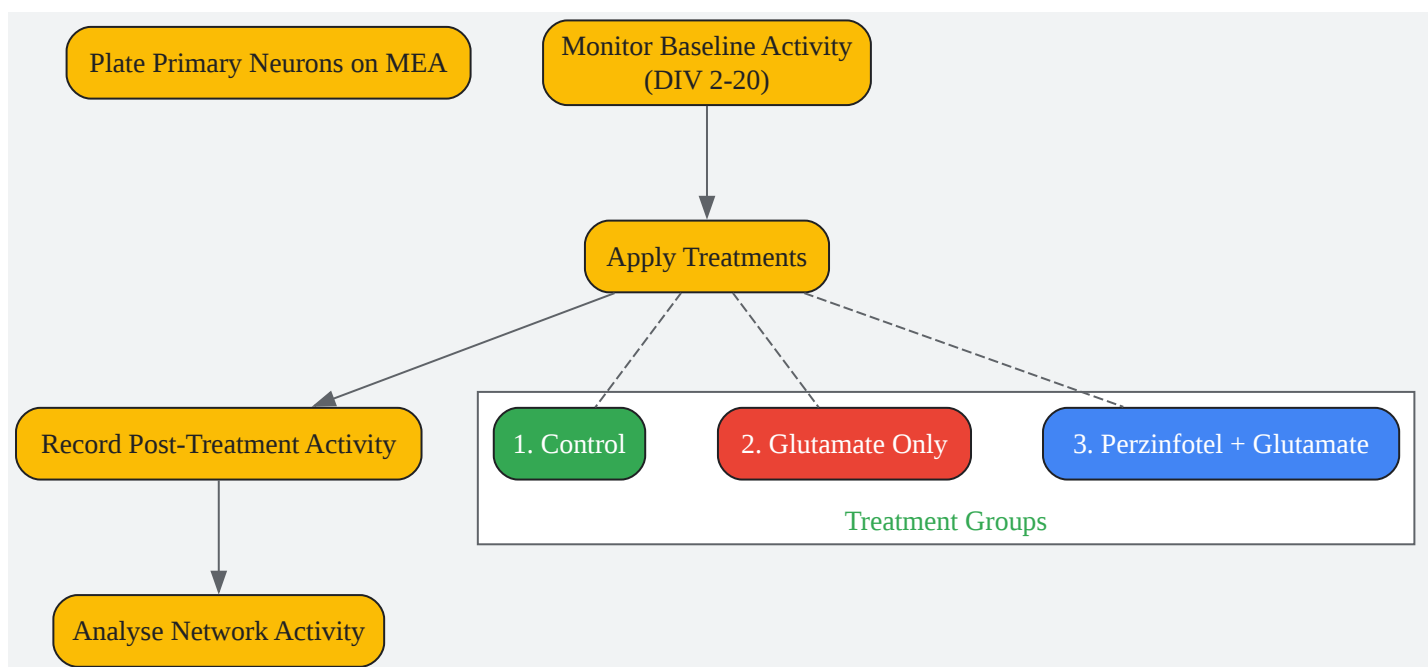
Conceptual Signaling Pathway & Experimental Workflow

The diagram below illustrates the hypothesized mechanism of **Perzinfotel** and a general experimental workflow for testing its neuroprotective effects in vitro.



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Diagram 1: Proposed mechanism of **Perzinfotel** as a competitive NMDA receptor antagonist.



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Diagram 2: Conceptual MEA workflow to test **Perzinfotel**'s neuroprotective effect.

Key Insights for Experimental Design

- **Focus on Functional Blockade:** The $\sim 1.6 \mu\text{M}$ IC_{50} for blocking glutamate-induced neurotoxicity is your most relevant potency benchmark for in vitro experiments [1] [2].
- **Address Bioavailability:** The in vivo failure of **Perzinfotel** in the Huntington's study [3] underscores that **drug formulation and delivery are critical**. In vitro, you must ensure the compound is properly solubilized. DMSO is a common solvent, but final culture concentrations should be kept low (e.g., $\leq 0.1\%$) to avoid solvent toxicity [5].
- **Employ a Tiered Testing Strategy:** A robust in vitro battery for developmental neurotoxicity often includes assays for neurite outgrowth, cell viability, and synaptic function, in addition to MEA

measurements [6] [5].

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